Drometrizole

Übersicht

Beschreibung

Es ist ein Benzotriazolderivat, das häufig in Sonnenschutzmitteln und anderen kosmetischen Produkten verwendet wird, um die Haut vor schädlicher ultravioletter Strahlung zu schützen .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Drometrizol beinhaltet typischerweise eine Diazotierungsreaktion. In diesem Prozess wird ortho-Nitroanilin mit konzentrierter Salzsäure umgesetzt, um eine wässrige Lösung zu bilden. Dann wird Natriumnitrit tropfenweise zugegeben, wobei die Temperatur unter 5 °C gehalten wird. Dies führt zur Bildung von o-Nitrodiazobenzolhydrochlorid .

Industrielle Produktionsmethoden: Die industrielle Produktion von Drometrizol beinhaltet die Hydrosilylierung einer Verbindung mit einer endständigen Doppelbindung mit einer Siloxanverbindung, die eine SiH-Funktion enthält. Diese Reaktion wird in Gegenwart eines Katalysators und eines flüchtigen organischen Lösungsmittels durchgeführt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of drometrizole typically involves a diazotization reaction. In this process, ortho-nitroaniline is reacted with concentrated hydrochloric acid to form an aqueous solution. Sodium nitrite is then added dropwise while maintaining the temperature below 5°C. This results in the formation of o-nitrodiazobenzene hydrochloride .

Industrial Production Methods: Industrial production of this compound involves the hydrosilylation of a compound containing a terminal double bond with a siloxane compound containing an SiH function. This reaction is carried out in the presence of a catalyst and a volatile organic solvent .

Analyse Chemischer Reaktionen

Reaktionstypen: Drometrizol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Drometrizol kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Es kann reduziert werden, um Amine zu bilden.

Substitution: Drometrizol kann Substitutionsreaktionen eingehen, insbesondere elektrophile aromatische Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene und Nitriermittel.

Hauptprodukte:

Oxidation: Chinone

Reduktion: Amine

Substitution: Halogenierte oder nitrierte Derivate

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

Drometrizole is widely utilized in cosmetic formulations due to its ability to absorb ultraviolet (UV) radiation, thereby protecting skin from harmful UV exposure. It is generally used at concentrations below 0.1% in products such as sunscreens, moisturizers, and makeup .

Key Findings:

- UV Absorption: this compound effectively absorbs UV light, providing significant protection against sun damage. Studies indicate that it offers complete protection due to its light-absorbing properties .

- Safety Assessments: Clinical studies have shown that this compound is non-irritating at concentrations up to 1% when applied topically. In a study involving 300 patients, no irritation or eczematous reactions were reported after daily applications for eight weeks .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in consumer products. Various toxicological assessments have been conducted to evaluate its effects on different biological systems.

Toxicity Assessment Results:

Regulatory Insights

This compound has undergone extensive regulatory scrutiny, particularly concerning its use in cosmetics. The compound has been evaluated for potential carcinogenicity and reproductive toxicity.

Regulatory Findings:

- No teratogenic effects were observed in reproductive toxicity studies involving rats and mice treated with this compound .

- The Environmental Protection Agency (EPA) has established a no-observed-effect level (NOEL) for this compound, indicating safe usage thresholds for long-term exposure .

Case Study 1: Phototoxicity Evaluation

A study aimed at assessing the phototoxic potential of this compound involved various concentrations applied to human skin samples under UV exposure. The results indicated negligible phototoxic effects, reinforcing its safety as a sunscreen agent .

Case Study 2: Clinical Application

In a clinical trial assessing this compound's effectiveness in preventing sunburn, participants applied a formulation containing 0.1% this compound before sun exposure. The study concluded that participants experienced significantly less erythema compared to control groups without this compound .

Wirkmechanismus

Drometrizole acts by absorbing ultraviolet radiation and converting it into less harmful infrared radiation (heat). This process prevents the ultraviolet radiation from penetrating the skin and causing damage. The compound primarily targets ultraviolet A and ultraviolet B radiation, with absorption peaks at 303 nm and 344 nm .

Vergleich Mit ähnlichen Verbindungen

Ecamsule: Another ultraviolet absorber used in sunscreens.

Bemotrizinol: A broad-spectrum ultraviolet absorber.

Octocrylene: Commonly used in sunscreens for its ultraviolet B absorption properties.

Comparison:

Drometrizole vs. Ecamsule: Both are used in sunscreens, but this compound is often combined with ecamsule for synergistic effects.

This compound vs. Bemotrizinol: While both absorb ultraviolet A and ultraviolet B radiation, bemotrizinol has a broader spectrum of absorption.

This compound vs. Octocrylene: this compound is more effective in absorbing ultraviolet A radiation compared to octocrylene, which primarily absorbs ultraviolet B radiation.

This compound’s unique combination of ultraviolet A and ultraviolet B absorption, along with its stability and compatibility with other ultraviolet absorbers, makes it a valuable compound in various applications.

Biologische Aktivität

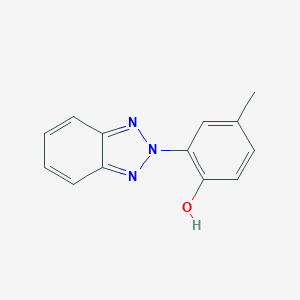

Drometrizole, also known as 2-(2H-Benzotriazol-2-yl)-p-cresol, is a chemical compound primarily utilized as a UV filter in cosmetic formulations. This article explores its biological activity, particularly its antioxidant properties , mechanisms of action , and safety profile , drawing from diverse scientific studies and data.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁N₃O |

| Molecular Weight | 225.25 g/mol |

| Density | 1.38 g/cm³ |

| Boiling Point | 276.1 °C |

| Melting Point | 125.5 - 129.5 °C |

| CAS Number | 2440-22-4 |

These properties contribute to its effectiveness as a UV absorber and antioxidant.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for protecting skin cells from oxidative stress caused by UV radiation. Research utilizing Density Functional Theory (DFT) has demonstrated that this compound can effectively scavenge free radicals through various mechanisms:

- Hydrogen Atom Transfer (HAT)

- Single Electron Transfer (SET)

- Sequential Proton Loss Electron Transfer (SPLET)

These mechanisms allow this compound to neutralize reactive oxygen species (ROS), thus preventing cellular damage and aging associated with UV exposure .

Case Studies on Antioxidant Mechanism

A study conducted on this compound derivatives revealed that the presence of electron-donating groups significantly enhances the compound's antioxidant activity. The research focused on the relationship between structural features and antioxidant efficiency, identifying optimal substituents that lower bond dissociation energies (BDE) and ionization potentials (IP) .

Photoprotection Properties

This compound functions effectively as a photostable UV filter, absorbing both UVA and UVB radiation. Its dual absorption peaks at approximately 303 nm highlight its capability to provide broad-spectrum protection against harmful UV rays . This property makes it a valuable ingredient in sunscreens and other cosmetic products aimed at preventing skin damage.

Safety Profile

The safety assessment of this compound indicates minimal toxicity in various studies:

- Acute Toxicity : No significant toxicity was observed in acute oral, inhalation, or dermal toxicity tests .

- Chronic Exposure : Long-term studies showed that repeated oral administration increased liver weight but did not affect overall body weight gain, suggesting a need for further investigation into its long-term effects .

Eigenschaften

IUPAC Name |

2-(benzotriazol-2-yl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-9-6-7-13(17)12(8-9)16-14-10-4-2-3-5-11(10)15-16/h2-8,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPKSFINULVDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027479 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2440-22-4 | |

| Record name | Drometrizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2440-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Drometrizole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002440224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drometrizole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-benzotriazol-2-yl)-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROMETRIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X93W9OFZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.